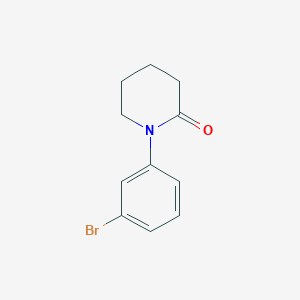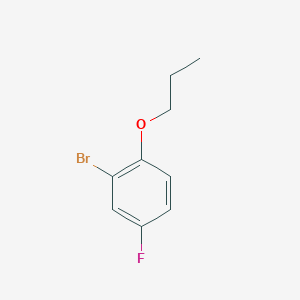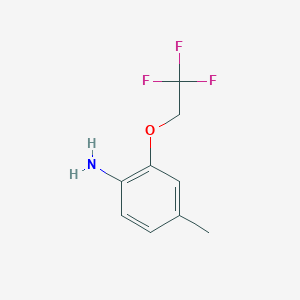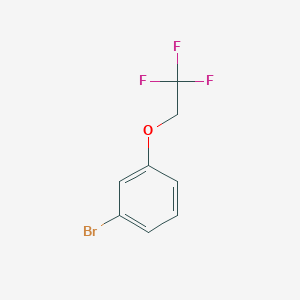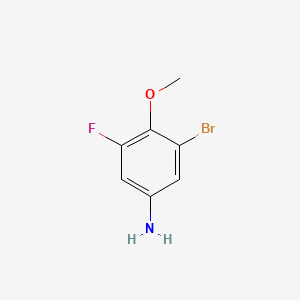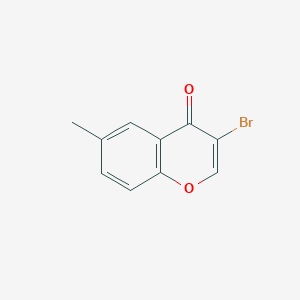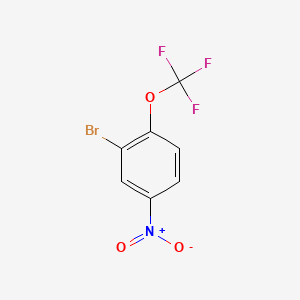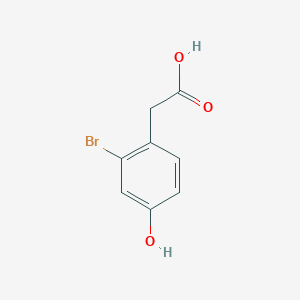
3-(4-Bromo-3-fluorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Bromo-3-fluorophenyl)-1-propene" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with bromo- and fluoro- substituents on aromatic rings, which are linked to various properties and reactivities. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic electronics .
Synthesis Analysis
The synthesis of related compounds often involves multi-step routes with specific reagents to introduce the desired halogen substituents onto the aromatic rings. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" required perbromination followed by bromine/fluorine exchange . Similarly, the synthesis of complex bromo- and fluoro-substituted compounds may involve protection and deprotection steps, as well as regioselective and stereoselective reactions to ensure the correct placement of substituents .
Molecular Structure Analysis
The molecular structures of compounds similar to "3-(4-Bromo-3-fluorophenyl)-1-propene" have been determined using various techniques such as X-ray diffraction analysis, which provides information on the crystal system, space group, and cell parameters . The dihedral angles between the rings and the overall geometry of the molecules can significantly influence their physical properties and potential applications .
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted compounds is influenced by the electron-withdrawing effects of the halogens, which can affect the electrophilic and nucleophilic sites within the molecule. These effects are important in determining the types of chemical reactions the compounds can undergo, such as electropolymerization or other coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen substituents can alter properties such as melting points, boiling points, and solubility. The electronic properties, such as HOMO-LUMO gaps, are crucial for applications in nonlinear optics and electronics. These properties can be studied using spectroscopic techniques like FT-IR, UV-Visible, and NMR, as well as theoretical methods like density functional theory (DFT) . The molecular electrostatic potential and first hyperpolarizability are also important parameters that can be calculated to understand the behavior of these molecules in different environments .
Wissenschaftliche Forschungsanwendungen
Electronic Properties Tuning and Polymer Synthesis
Electronic and Structural Analysis
Studies have demonstrated the utility of halogenated phenyl propenes in tuning the electronic properties of conjugated polymers. For instance, halogen-substituted thiophenes and their incorporation into polythiophenes can significantly modify the electronic properties of the resulting polymers, influencing their oxidation potential and polymerization behavior. This has implications for the development of advanced materials for electronic applications Gohier et al., 2013.
Copolymerization with Styrene
The synthesis and characterization of novel copolymers involving ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates highlight the role of such compounds in creating materials with tailored properties. These copolymers exhibit unique structural and decomposition characteristics, which could be beneficial in developing new polymeric materials Kharas et al., 2016.
Crystal Structure Analysis
- Molecular and Crystal Structure Insights: Research into compounds structurally similar to “3-(4-Bromo-3-fluorophenyl)-1-propene” provides valuable insights into molecular interactions and structural properties. For example, crystal structure analyses reveal how halogenated phenyl groups impact molecular conformation and packing, influencing the material's physical properties and potential applications in crystal engineering and material science Atioğlu et al., 2019.
Quantum Chemical Investigations
- Quantum Chemical Analysis and Applications: Detailed quantum chemical studies on related chalcone derivatives underline the significance of structural modifications in determining the electronic and optical properties of compounds. Such analyses are pivotal in designing materials for electronic, photonic, and photovoltaic applications, providing a theoretical foundation for experimental endeavors Zaini et al., 2018.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIAGLJGRJLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
